molecular formula C9H8N2O3 B6243572 5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid CAS No. 2092717-41-2

5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid

Cat. No. B6243572
CAS RN: 2092717-41-2
M. Wt: 192.2
InChI Key:
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Description

5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid is a derivative of 1,6-naphthyridines . The 1,6-naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .


Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives has been achieved through a multi-step process . Substituted amides of 2-styrylnicotinic acid were obtained by condensation of 2-methylnicotinic acid arylamides with benzaldehyde, and it was found that they undergo cyclization to 5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives when they are heated in polyphosphoric acid .


Molecular Structure Analysis

The molecular structure of 5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid is derived from the fusion of two pyridines through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .


Chemical Reactions Analysis

The reactivity of 1,6-naphthyridines has been studied with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical And Chemical Properties Analysis

The empirical formula of 5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid is C11H10O3 . It is a solid at room temperature .

Scientific Research Applications

Anticancer Properties

The 1,6-naphthyridines, a category that includes the compound , are known for their pharmacological activities, including anticancer properties. They have been studied for their potential to inhibit the growth of cancer cells and could be valuable in developing new cancer therapies .

Anti-HIV Activity

These compounds also exhibit anti-HIV activities, suggesting they could be used in treatments against the human immunodeficiency virus, contributing to the management of HIV/AIDS .

Antimicrobial Applications

The antimicrobial properties of 1,6-naphthyridines make them candidates for developing new antibiotics to combat various bacterial infections .

Analgesic and Anti-inflammatory Uses

Their analgesic and anti-inflammatory activities indicate that they could be developed into medications to relieve pain and reduce inflammation, potentially benefiting conditions like arthritis .

Antioxidant Effects

The antioxidant activities associated with these compounds suggest they could help protect cells from oxidative stress, which is linked to numerous diseases, including neurodegenerative disorders .

Cardiovascular Applications

Naphthyridines find applications in cardiovascular diseases, where they might be used to develop treatments for conditions affecting the heart and blood vessels .

Central Nervous System (CNS) Diseases

They are also relevant in treating central nervous system diseases, possibly offering new avenues for managing neurological conditions .

Hormonal Diseases

Lastly, their application in hormonal diseases indicates potential use in disorders related to hormone imbalances or dysfunctions .

Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI

Mechanism of Action

While the specific mechanism of action for 5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid is not explicitly mentioned in the sources, 1,6-naphthyridines in general have been correlated to anticancer activity using the literature on the structure–activity relationship (SAR) along with molecular modeling studies .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 2, indicating that it is acutely toxic and can cause chronic effects in the aquatic environment .

Future Directions

The future directions for the study of 5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid and similar compounds lie in further exploring their synthesis, reactivity, and biological applications. There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines, reflecting their importance in the synthetic as well as medicinal chemistry fields .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid involves the condensation of 2-amino-3-cyanopyridine with ethyl acetoacetate followed by cyclization and subsequent hydrolysis to yield the target compound.", "Starting Materials": [ "2-amino-3-cyanopyridine", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-cyanopyridine with ethyl acetoacetate in ethanol using sodium ethoxide as a catalyst to yield ethyl 2-(3-cyano-2-pyridyl)acetate.", "Step 2: Cyclization of ethyl 2-(3-cyano-2-pyridyl)acetate in ethanol using hydrochloric acid as a catalyst to yield 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid ethyl ester.", "Step 3: Hydrolysis of 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid ethyl ester in water using sodium hydroxide as a catalyst to yield 5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid." ] }

CAS RN

2092717-41-2

Product Name

5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid

Molecular Formula

C9H8N2O3

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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